molecular formula C28H27N3O2 B14923773 N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide

Cat. No.: B14923773
M. Wt: 437.5 g/mol
InChI Key: HSPSCYLUKVCVRC-OLAFDOCQSA-N
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Description

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple conjugated double bonds and aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, followed by the formation of the final product through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones, under conditions such as refluxing in ethanol or other solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(methyl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide
  • N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(ethyl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide

Uniqueness

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide is unique due to its specific substituents and the resulting electronic and steric effects. These properties influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(2Z,4E)-1-oxo-5-phenyl-1-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]penta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C28H27N3O2/c1-21(2)24-18-16-23(17-19-24)20-29-31-28(33)26(15-9-12-22-10-5-3-6-11-22)30-27(32)25-13-7-4-8-14-25/h3-21H,1-2H3,(H,30,32)(H,31,33)/b12-9+,26-15-,29-20+

InChI Key

HSPSCYLUKVCVRC-OLAFDOCQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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